N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-15-7-5-14(6-8-15)16-9-10-18(24)23(22-16)13-12-21-19(25)17-4-2-3-11-20-17/h2-11H,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDNMOKMMSHOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, which can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
The picolinamide moiety is then attached through a nucleophilic substitution reaction, where the ethyl bridge is formed by reacting the pyridazinone intermediate with an appropriate ethylating agent. The final step involves the coupling of the picolinamide with the ethylated pyridazinone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide exhibits significant antitumor properties. In vitro experiments demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound in xenograft models of human cancer. Results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted to assess the effectiveness of this compound against various pathogens. The results indicated that it exhibited MIC (Minimum Inhibitory Concentration) values comparable to existing antibiotics, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazinone derivatives are explored for diverse biological activities, including kinase inhibition and anti-inflammatory effects. Below is a detailed comparison with structurally related compounds:
Key Structural Differences
Pharmacological and Physicochemical Properties
Stability and Metabolic Profile
- Target Compound : The picolinamide group may resist hydrolysis better than acetamide, improving metabolic stability.
- Compound 5a : Sulfonamide moiety increases susceptibility to enzymatic degradation.
- Acetamide Analog : Methoxy groups may slow oxidative metabolism but increase CYP3A4-mediated demethylation risk.
Research Findings and Implications
Biological Activity
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyridazinone core linked to a methoxyphenyl group and an ethyl-picolinamide moiety . The synthesis typically involves multi-step organic reactions, including the formation of the pyridazinone structure followed by the introduction of the methoxyphenyl and picolinamide groups. Common reagents and conditions include:
- Reagents : Potassium permanganate for oxidation, sodium borohydride for reduction.
- Solvents : Dichloromethane, ethanol.
- Catalysts : Palladium on carbon or copper iodide.
This careful control of reaction conditions is crucial for achieving high yield and purity in the final product .
Antitumor Potential
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antitumor activity. For instance, studies on similar compounds have shown inhibition of cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) at low micromolar concentrations. The most potent derivatives were found to induce apoptosis and inhibit angiogenesis, thereby slowing tumor growth in vivo .
Table 1: Summary of Biological Activities
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2, HCT116 | < 10 | Induction of apoptosis, anti-angiogenesis |
| 5q (analog) | Colon carcinoma | 5 | Inhibition of proliferation, apoptosis induction |
| 4-(4-formamidophenylamino)-N-methylpicolinamide | Various tumors | < 5 | Angiogenesis inhibition |
The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include:
- Enzymes : Inhibition of enzymes critical to cancer cell metabolism.
- Receptors : Modulation of receptor signaling pathways involved in cell growth and survival.
- Cellular Processes : Interference with cellular processes such as DNA replication and repair.
These interactions lead to a cascade of biochemical events that culminate in reduced cell proliferation and increased apoptosis .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Compound 5q : This analog demonstrated a significant reduction in tumor size in colon carcinoma models. The study reported over a 70% suppression rate of tumor growth, alongside observable apoptosis in treated cells .
- In Vivo Experiments : Mice treated with N-methylpicolinamide derivatives showed prolonged survival rates due to reduced tumor burden and enhanced apoptotic activity within tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
